Bienvenue dans la boutique en ligne BenchChem!

3-Demethylcolchicine

Anti-inflammatory Edema Carrageenin model

Select 3-Demethylcolchicine for inflammation models requiring reduced systemic toxicity versus colchicine, while retaining potent anti-edema efficacy. Its free C-3 hydroxyl group enables radical-scavenging studies and phenoxyl radical detection—a mechanistic dimension absent in the parent alkaloid. With an IC50 of 2.9 µM on tubulin (colchicine: 3 nM), it is the definitive tool compound to dissociate microtubule-dependent from microtubule-independent anti-inflammatory pathways. Use as an essential LC-MS/MS analytical reference standard for colchicine metabolism (9.8% of CYP3A4-mediated clearance) and drug-drug interaction studies.

Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
CAS No. 160338-75-0
Cat. No. B8067971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethylcolchicine
CAS160338-75-0
Molecular FormulaC21H23NO6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
InChIKeyJRRUSQGIRBEMRN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethylcolchicine (CAS 160338-75-0): A Differentiated Colchicine Analog for Tubulin-Targeting and Anti-Inflammatory Research


3-Demethylcolchicine (CAS 160338-75-0) is a naturally occurring monophenolic colchicine analog and a primary active metabolite of colchicine, formed via CYP3A4-mediated O-demethylation [1]. It retains the core tropolone ring structure of colchicine but features a critical hydroxyl group at the C-3 position in place of a methoxy group. This structural modification confers distinct pharmacological properties, including potent tubulin polymerization inhibition and significant anti-inflammatory activity, while demonstrating a reduced toxicity profile relative to the parent compound colchicine [2][3].

Why 3-Demethylcolchicine Cannot Be Replaced by Generic Colchicine or Other Analogs


Substituting 3-demethylcolchicine with colchicine or other in-class analogs (e.g., 1-demethylcolchicine, 2-demethylcolchicine) is not scientifically equivalent due to divergent structure-activity relationships. While colchicine and its analogs share a core scaffold, the precise position of demethylation dictates functional outcomes. For instance, 2-demethylcolchicine exhibits markedly reduced anti-inflammatory activity compared to 3-demethylcolchicine [1]. Furthermore, 3-demethylcolchicine is uniquely distinguished as the only monophenolic derivative that retains both appreciable in vitro and in vivo potency while demonstrating lower systemic toxicity than colchicine [2]. This combination of preserved efficacy and improved safety margin cannot be assumed for other demethylated or acylated analogs, making empirical substitution unreliable for studies requiring this specific profile.

Quantitative Evidence Guide: 3-Demethylcolchicine vs. Colchicine and Related Analogs


Anti-Inflammatory Efficacy: 3-Demethylcolchicine Matches Colchicine and 1-Demethylcolchicine, Surpasses 2-Demethylcolchicine

In a rat carrageenin-induced footpad edema model, 3-demethylcolchicine exhibited anti-inflammatory activity comparable to colchicine and 1-demethylcolchicine, all of which markedly inhibited edema. In stark contrast, 2-demethylcolchicine was 'much less active' [1]. This demonstrates that the position of demethylation is a critical determinant of anti-inflammatory potency.

Anti-inflammatory Edema Carrageenin model

Toxicity Profile: 3-Demethylcolchicine Demonstrates Lower Toxicity Than Colchicine in Murine Models

In a comparative evaluation of colchicine derivatives using the lymphocytic leukemia P388 screen in mice, 3-demethylcolchicine was identified as the only monophenolic derivative that exhibited an appreciable effect both in vitro and in vivo while being 'less toxic than colchicine' [1][2]. This represents a distinct improvement in the therapeutic index.

Toxicity Safety margin In vivo efficacy

Tubulin Binding: 3-Demethylcolchicine Exhibits Strong Affinity Comparable to Colchicine

3-Demethylcolchicine was shown to exhibit strong binding to tubulin in vitro, comparable to that of colchicine, N-butyryldeacetylcolchicine, and colchifoline [1]. This confirms that the C-3 demethylation does not abrogate the critical tubulin-binding function required for microtubule disruption.

Tubulin polymerization Microtubule Binding affinity

Metabolic Origin and CYP3A4 Dependence: 3-Demethylcolchicine is a Primary Metabolite

3-Demethylcolchicine (3DMC) is one of the two primary metabolites of colchicine, along with 2-demethylcolchicine (2DMC), and its formation is mediated by CYP3A4 activity [1]. This metabolic relationship is crucial for studies on drug-drug interactions and colchicine toxicity, as co-administration with CYP3A4 inhibitors can significantly elevate colchicine levels while simultaneously affecting 3DMC production.

Drug metabolism CYP3A4 Pharmacokinetics

High-Value Research and Procurement Scenarios for 3-Demethylcolchicine


In Vivo Anti-Inflammatory Studies Requiring a Favorable Therapeutic Window

Researchers conducting long-term or high-dose anti-inflammatory studies in rodent models should prioritize 3-demethylcolchicine over colchicine. Evidence confirms that it maintains anti-inflammatory efficacy equivalent to colchicine while demonstrating lower systemic toxicity [1]. This improved safety margin is critical for reducing animal morbidity and minimizing confounding effects on experimental endpoints.

Investigations of Colchicine Metabolism and CYP3A4-Mediated Drug-Drug Interactions

For analytical chemistry and pharmacology labs studying colchicine pharmacokinetics, 3-demethylcolchicine is a mandatory reference standard. As a primary CYP3A4-derived metabolite, it is essential for developing and validating LC-MS/MS assays to quantify colchicine metabolism and assess the impact of co-administered CYP3A4 inhibitors [2].

Chemical Biology and Probe Development Leveraging the C-3 Hydroxyl Handle

The unique C-3 hydroxyl group of 3-demethylcolchicine, absent in colchicine, provides a specific site for chemical conjugation. Researchers developing targeted drug conjugates, fluorescent probes, or affinity matrices can exploit this handle for selective derivatization without compromising the core tubulin-binding and anti-inflammatory activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Demethylcolchicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.